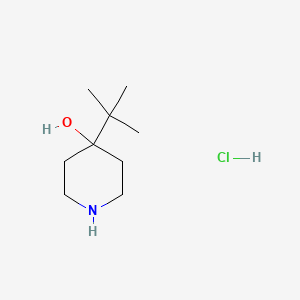4-(Tert-butyl)piperidin-4-ol hydrochloride
CAS No.: 22093-42-1
Cat. No.: VC6644800
Molecular Formula: C9H20ClNO
Molecular Weight: 193.72
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 22093-42-1 |
|---|---|
| Molecular Formula | C9H20ClNO |
| Molecular Weight | 193.72 |
| IUPAC Name | 4-tert-butylpiperidin-4-ol;hydrochloride |
| Standard InChI | InChI=1S/C9H19NO.ClH/c1-8(2,3)9(11)4-6-10-7-5-9;/h10-11H,4-7H2,1-3H3;1H |
| Standard InChI Key | CZXFVYAJWRAXBP-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1(CCNCC1)O.Cl |
Introduction
Chemical Identity and Structural Features
Nomenclature and Molecular Properties
The systematic IUPAC name for this compound is tert-butyl 4-hydroxypiperidine-1-carboxylate hydrochloride. Its molecular structure consists of a piperidine ring substituted with a hydroxyl group at the 4-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, followed by protonation with hydrochloric acid . The Boc group enhances solubility in organic solvents, while the hydrochloride salt improves stability and crystallinity .
Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 217.72 g/mol | |
| CAS Registry Number | 22093-42-1 | |
| Appearance | White to off-white crystalline solid |
Spectral Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy confirms the compound’s structure. In the patent US9650337B2, the -NMR spectrum (400 MHz, DMSO-D6) exhibits signals at δ 1.40 (s, 9H, tert-butyl), 1.52 (d, Hz, 2H), and 3.08–3.79 (br s, 4H, piperidine), consistent with the Boc-protected piperidine framework . The hydroxyl proton appears as a broad singlet at δ 5.35, while aromatic protons in related derivatives (e.g., 4-(2,4-dihydroxy-phenyl) analogs) resonate at δ 6.17–7.08 .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 4-(tert-butyl)piperidin-4-ol hydrochloride typically involves multi-step protocols to introduce the tert-butyl group and hydroxyl moiety. A representative method from US9650337B2 outlines the following steps :
-
Boc Protection: Piperidin-4-ol reacts with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., triethylamine) to yield tert-butyl 4-hydroxypiperidine-1-carboxylate.
-
Hydrogenation: The intermediate undergoes hydrogenation using palladium on carbon (Pd/C) under 3–7 bar hydrogen pressure to remove benzyl protecting groups.
-
Acidification: Treatment with hydrochloric acid in polar solvents (e.g., methanol/water) forms the hydrochloride salt, enhancing crystallinity .
Optimization Strategies
Critical parameters influencing yield and purity include:
-
Catalyst Selection: Palladium-based catalysts (e.g., Pd/C, Pd(OH)₂) are preferred for selective deprotection without side reactions .
-
Solvent Systems: Methanol, acetic acid, or tetrahydrofuran (THF) optimize reaction kinetics and solubility .
-
Temperature Control: Reactions conducted at 25–40°C minimize thermal degradation of the Boc group .
Applications in Pharmaceutical Chemistry
Intermediate in Drug Synthesis
4-(Tert-butyl)piperidin-4-ol hydrochloride is a key precursor in synthesizing bioactive molecules. For example, it facilitates the production of 4-piperidin-4-yl-benzene-1,3-diol, a compound investigated for its potential anticancer properties . The hydroxyl and amine functionalities enable regioselective alkylation or acylation, making it valuable for constructing polycyclic scaffolds .
Role in Centhaquine Synthesis
Recent advances highlight its utility in synthesizing centhaquine, a centrally acting antihypertensive agent. The RSC Supporting Information details a catalyst-free hydroamination protocol where tert-butyl piperidine derivatives undergo anti-Markovnikov addition to vinyl heteroarenes . This method, conducted in aqueous medium, achieves 78% yield for centhaquine analogs, underscoring the compound’s role in sustainable chemistry .
Future Directions and Research Opportunities
Expanding Therapeutic Applications
While current uses focus on intermediates, the compound’s piperidine core is a promising scaffold for kinase inhibitors and G-protein-coupled receptor (GPCR) modulators. Structural analogs are being explored for neurodegenerative diseases, leveraging their blood-brain barrier permeability .
Green Chemistry Innovations
The patent US9650337B2 emphasizes solvent recycling and catalytic hydrogenation as eco-friendly upgrades to traditional synthesis . Future work may integrate biocatalysis or flow chemistry to reduce waste and energy consumption.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume